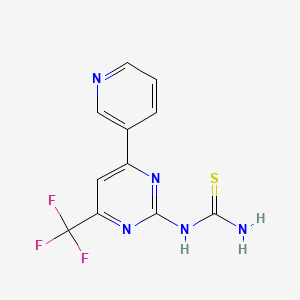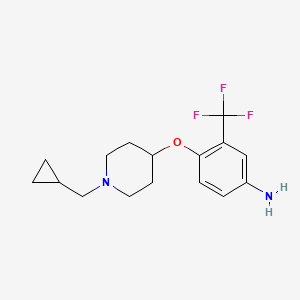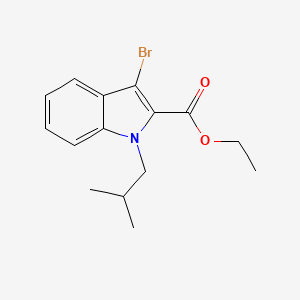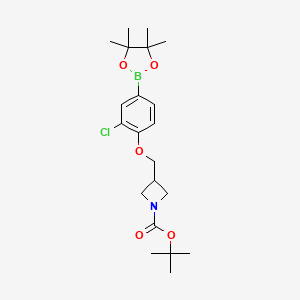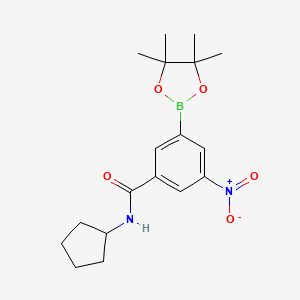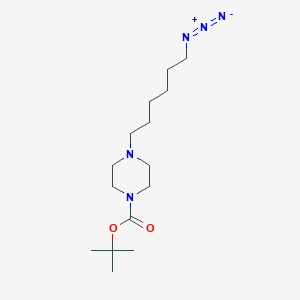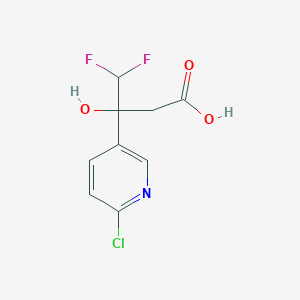
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid is a chemical compound that features a pyridine ring substituted with a chlorine atom and a butanoic acid chain with two fluorine atoms and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid typically involves the selective hydrogenation of 6-chloro-3-pyridinecarbonitrile using an improved Raney nickel catalyst. The reaction is carried out in a mixture of ethanol and water with ammonia at elevated temperatures and hydrogen pressure . This method yields the desired compound with high selectivity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or Grignard reagents (RMgX).
Major Products Formed
Oxidation: Formation of 3-(6-Chloro-3-pyridyl)-4,4-difluorobutanoic acid.
Reduction: Formation of 3-(6-Chloro-3-pyridyl)-4,4-difluorobutanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Acetamiprid: (E)-N-[(6-chloro-3-pyridinyl)methyl]-N’-cyano-N-methylacetamidine.
Imidacloprid: 1-[(6-chloro-3-pyridyl)methyl]-4,5-dihydroimidazol-2-ylideneamine.
Thiacloprid: 3-((6-chloro-3-pyridinyl)methyl)-1,3-thiazolidin-2-ylideneamine.
Uniqueness
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid is unique due to its combination of a pyridine ring with chlorine and a butanoic acid chain with fluorine and hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H8ClF2NO3 |
|---|---|
Molecular Weight |
251.61 g/mol |
IUPAC Name |
3-(6-chloropyridin-3-yl)-4,4-difluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C9H8ClF2NO3/c10-6-2-1-5(4-13-6)9(16,8(11)12)3-7(14)15/h1-2,4,8,16H,3H2,(H,14,15) |
InChI Key |
MXWLVSOIQZZPNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(CC(=O)O)(C(F)F)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


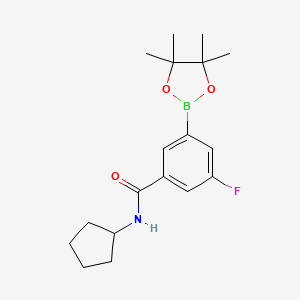
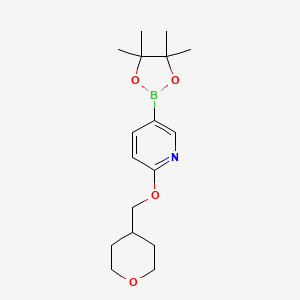
![3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13724133.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B13724137.png)
![2-(Aminomethyl)oxazolo[4,5-c]quinoline](/img/structure/B13724144.png)
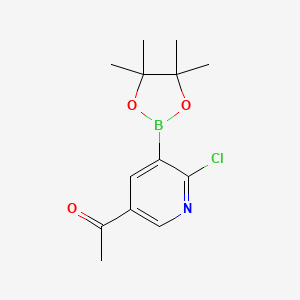
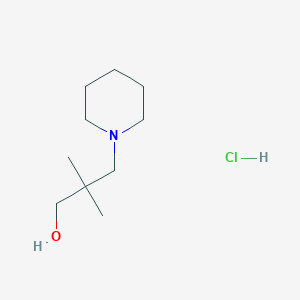
![3'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13724160.png)
